molecular formula C8H9N3 B1447465 (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine CAS No. 1196145-18-2

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Cat. No.: B1447465
CAS No.: 1196145-18-2
M. Wt: 147.18 g/mol
InChI Key: CCLMUTSOQIAOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Structural Characteristics

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is a heterocyclic organic compound characterized by its distinctive bicyclic structure comprising a pyrrole ring fused to a pyridine ring, with an aminomethyl group attached at the 3-position of the pyrrole moiety. The molecular framework represents one of the six possible structural isomers of pyrrolopyridines, specifically the [3,2-b] fusion pattern, which distinguishes it from other pyrrolopyridine derivatives such as pyrrolo[2,3-b]pyridine and pyrrolo[3,4-c]pyridine. The compound's chemical identity is defined by the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its systematic structural organization.

The structural characteristics of this compound encompass several critical features that contribute to its chemical and biological properties. The core bicyclic system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a planar aromatic system with delocalized electron density. The fusion occurs between the 3,2 positions of the pyrrole and the b positions of the pyridine, establishing a specific geometric arrangement that influences the compound's reactivity and biological activity. The aminomethyl substituent at the 3-position introduces a basic functional group that enhances the compound's solubility characteristics and provides sites for potential hydrogen bonding interactions with biological targets.

The molecular formula of the parent pyrrolo[3,2-b]pyridine system is C7H6N2 with a molecular weight of 118.14 grams per mole, while the addition of the aminomethyl group extends this to C8H9N3 with an increased molecular weight. The compound exhibits characteristic spectroscopic properties, including specific absorption maxima and nuclear magnetic resonance patterns that distinguish it from related heterocyclic compounds. The melting point of the parent pyrrolo[3,2-b]pyridine system ranges from 126 to 130 degrees Celsius, indicating substantial thermal stability.

Historical Context and Emergence in Research

The historical development of this compound and related pyrrolopyridine derivatives traces back to the broader exploration of heterocyclic chemistry that began in the early twentieth century. The synthesis and investigation of pyrrolopyridine systems gained momentum as researchers recognized the structural similarities to naturally occurring compounds and their potential as pharmaceutical intermediates. The emergence of these compounds in research literature reflected the growing understanding of structure-activity relationships in medicinal chemistry and the importance of heterocyclic scaffolds in drug design.

Early synthetic approaches to pyrrolopyridine derivatives were developed through modifications of established indole synthesis methods, including adaptations of the Madelung and Fischer syntheses. These pioneering methodologies provided the foundation for accessing various pyrrolopyridine isomers and established the chemical feasibility of constructing these complex bicyclic systems. The development of photochemical ring contraction methods by researchers such as Süs and Möller further expanded the synthetic toolkit available for pyrrolopyridine preparation, enabling the generation of multiple isomers including the [3,2-b] variant.

The specific interest in 3-substituted pyrrolopyridine derivatives, including aminomethyl-substituted compounds, emerged from observations of their enhanced biological activity compared to unsubstituted analogs. Research conducted in the latter half of the twentieth century demonstrated that the introduction of amino-containing substituents at strategic positions on the pyrrolopyridine core could significantly modulate pharmacological properties. This discovery prompted systematic investigations into various aminoalkyl derivatives, leading to the identification of compounds with improved potency and selectivity for specific biological targets.

The compound's emergence in contemporary pharmaceutical research has been driven by the recognition that pyrrolopyridine scaffolds can effectively mimic the purine ring system found in adenosine triphosphate, making them valuable as kinase inhibitors. This structural mimicry has positioned aminomethyl-substituted pyrrolopyridines as promising candidates for anticancer drug development, particularly as inhibitors of fibroblast growth factor receptors and other kinases involved in cellular signaling pathways.

Significance in Heterocyclic Chemistry and Bioactive Molecules

The significance of this compound within the broader context of heterocyclic chemistry stems from its unique structural features and diverse biological activities. Pyrrolopyridine derivatives have established themselves as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties. The specific [3,2-b] fusion pattern exhibited by this compound provides distinct electronic and steric characteristics that differentiate it from other pyrrolopyridine isomers and contribute to its selective biological activity.

The importance of this compound class in bioactive molecule development is exemplified by the success of related pyrrolopyridine derivatives in clinical applications. Vemurafenib, a pyrrolopyridine-based kinase inhibitor, has achieved approval for melanoma treatment, demonstrating the therapeutic potential of this scaffold. Similarly, other pyrrolopyridine derivatives such as Pexidartinib have shown efficacy in anticancer therapy, validating the continued investigation of structural analogs including aminomethyl-substituted variants.

The biological significance of this compound is particularly evident in its potential as a fibroblast growth factor receptor inhibitor. Research has demonstrated that compounds containing this structural motif can effectively target wild-type and mutant variants of fibroblast growth factor receptor 4, suggesting applications in hepatocellular carcinoma treatment. The aminomethyl substitution enhances the compound's ability to form critical interactions with the kinase binding site, improving both potency and selectivity compared to unsubstituted analogs.

Structural Parameter Characteristic Biological Relevance
Bicyclic Core Pyrrolo[3,2-b]pyridine Adenosine triphosphate mimicry
Substitution Pattern 3-Aminomethyl Enhanced kinase binding
Molecular Weight Approximately 147 g/mol Favorable drug-like properties
Hydrogen Bond Donors 2 Protein interaction capability
Aromatic Ring System Planar configuration π-π stacking interactions

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMUTSOQIAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278251
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-18-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196145-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation of Pyrrolo[3,2-b]pyridine Scaffold

The initial step involves synthesizing the fused bicyclic heterocycle, which can be achieved via:

  • Cyclization reactions starting from appropriately substituted pyridine derivatives
  • Use of oxidizing agents or nitro-substituted intermediates to facilitate ring closure

For example, starting materials such as 2-bromo-5-methylpyridine can be oxidized and nitrated to form key intermediates that undergo cyclization to yield the pyrrolo[3,2-b]pyridine core.

Introduction of the Methanamine Group at the 3-Position

The critical functionalization step to introduce the methanamine (-CH2NH2) group at the 3-position involves:

  • Nucleophilic substitution or amination reactions on intermediates bearing suitable leaving groups (e.g., halides or nitriles)
  • Reduction of nitrile or imine intermediates to the primary amine using reducing agents

Typical reaction conditions include:

Step Reagents/Conditions Notes
Nucleophilic substitution Methylamine or other amines, polar solvents (e.g., DMF), reflux Yields around 56% reported; temperature and stoichiometry critical
Reduction Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) Converts nitrile or imine to amine

These steps are often performed sequentially, with purification after each to ensure high product quality.

Representative Synthetic Route Example

A common synthetic route for (1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine is as follows:

  • Preparation of Pyrrolo[3,2-b]pyridine Core: Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid yields the N-oxide intermediate, which is further nitrated to form 2-bromo-5-methyl-4-nitropyridine-1-oxide.

  • Formation of Key Intermediate: Reaction with N,N-dimethylformamide dimethyl acetal affords an enamine intermediate.

  • Cyclization: Reduction with iron powder and acetic acid produces 6-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Functionalization: Subsequent Suzuki cross-coupling with arylboronic acids introduces aryl substituents, and nucleophilic substitution with methylamine introduces the methanamine group at the 3-position.

Reaction Types and Conditions

Reaction Type Reagents/Conditions Products/Notes
Oxidation Hydrogen peroxide, potassium permanganate Formation of oxo derivatives
Reduction LiAlH4, catalytic hydrogenation (H2/Pd-C) Conversion of nitriles or imines to amines
Nucleophilic Substitution Methylamine, bases (e.g., NaH, K2CO3), polar aprotic solvents (DMF, THF), 0–25°C Introduction of methanamine group
Cross-Coupling Pd catalysts (Pd(OAc)2, Pd(PPh3)4), boronic acids, bases (Na2CO3), solvents (DME/H2O) Formation of arylated derivatives
Acylation/Alkylation Acetyl chloride, benzoyl chloride, methyl iodide, bases (pyridine, NaH) Amide and N-methyl derivatives

Industrial and Scale-Up Considerations

For industrial-scale synthesis, the routes are optimized by:

  • Employing continuous flow reactors to enhance reaction efficiency and reproducibility
  • Using automated systems and catalysts to improve yield and reduce impurities
  • Controlling reaction parameters tightly to ensure batch-to-batch consistency

Such optimizations are crucial for pharmaceutical applications where purity and scalability are paramount.

Analytical Characterization During Preparation

Key analytical techniques applied to monitor and characterize the compound during and after synthesis include:

Technique Purpose Typical Observations
NMR Spectroscopy Structural confirmation Aromatic protons at δ 7.0–8.2 ppm; methylene protons at δ 2.1–3.6 ppm
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]+ at m/z ~176.11 for C10H13N3
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% typical for pharmaceutical grade

Summary Table of Preparation Methods

Step Reagents/Conditions Yield/Notes
Pyrrolo[3,2-b]pyridine core synthesis Oxidation (m-CPBA), nitration (HNO3/H2SO4), cyclization (Fe/AcOH) High yield, key intermediate formation
Methanamine introduction Nucleophilic substitution with methylamine in DMF, reflux Moderate yield (~56%), temperature sensitive
Reduction of nitrile/imine LiAlH4 or catalytic hydrogenation (H2/Pd-C) High yield, clean conversion
Cross-coupling (optional) Pd-catalyzed Suzuki reaction with arylboronic acids Enables structural diversity

Research Findings and Notes

  • The methanamine functionalization is sensitive to reaction conditions; careful control of base strength, temperature, and solvent polarity is essential to maximize yield and minimize side reactions.
  • Reduction steps require anhydrous conditions and careful quenching to avoid decomposition.
  • Cross-coupling reactions expand the chemical space of derivatives, allowing for biological activity optimization.
  • Storage of the final compound under inert atmosphere at low temperature (-20°C) is recommended to prevent oxidation and degradation.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrrolopyridine core exhibits regioselective reactivity under electrophilic conditions:

Reaction TypeConditionsPosition ModifiedKey ObservationsSource
BrominationBr₂ in CHCl₃ at 0°CPosition 5Forms 5-bromo derivative (78% yield)
NitrationHNO₃/H₂SO₄ at −10°CPosition 2Requires electron-donating groups at position 3
IodinationI₂/HIO₄ in ethanol, 60°CPosition 5Produces 5-iodo analog for cross-coupling

The primary amine at position 3 directs electrophiles to adjacent positions through resonance effects. Steric hindrance from the methanamine group suppresses reactivity at position 6 .

Amine Functionalization Reactions

The −CH₂NH₂ group undergoes characteristic amine transformations:

Acylation
Reacts with acetyl chloride in THF (0°C, 2 hr) to form N-acetylated product (91% yield).

Schiff Base Formation
Condenses with aromatic aldehydes (e.g., benzaldehyde) in methanol under acidic catalysis (pTSA, 50°C) to yield imine derivatives .

Mannich Reaction
Participates in three-component reactions with formaldehyde and secondary amines (piperidine) to generate bis-aminomethylated products (Figure 1) .

Cross-Coupling Reactions

The halogenated derivatives enable diverse coupling protocols:

Coupling TypeConditionsApplicationYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 125°CBiaryl synthesis at position 565–82%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, THFAlkynylation at position 273%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylation of amine group68%

Oxidation and Reduction Pathways

The conjugated π-system shows redox sensitivity:

Oxidation

  • Air oxidation converts the pyrrole ring to pyrrolidone derivatives over 72 hr

  • KMnO₄ in acidic conditions cleaves the fused ring system (quantitative)

Reduction

  • H₂/Pd-C reduces pyridine ring to piperidine analog (pressure-dependent selectivity)

  • NaBH₄ selectively reduces imine derivatives without affecting aromatic rings

Cyclization and Ring Expansion

Unique transformations mediated by the amine group:

Thermal Cyclization
Heating in DMF (150°C, 12 hr) forms tricyclic benzodiazepine derivatives through intramolecular amidation .

Chloroform Alkylation
Reaction with CHCl₃/KOH induces ring expansion to 1,8-naphthyridine systems (65% conversion) .

Stability Considerations

Critical degradation pathways under standard conditions:

Stress FactorDegradation ProductHalf-Life (25°C)
pH < 3 (aqueous)Ring-opened ammonium salt4.2 hr
UV light (254 nm)Photodimerized product8.5 hr
Oxygen (methanol solution)N-Oxide derivative72 hr

These reaction profiles demonstrate the compound's versatility in medicinal chemistry synthesis, particularly for kinase inhibitor development . The amine group serves both as a directing element and functional handle for further derivatization.

Scientific Research Applications

The compound (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine , also known by its CAS number 357263-42-4, is a significant chemical structure with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in various diseases. Its derivatives have shown promise in:

  • Anticancer Activity : Studies have indicated that compounds derived from this structure exhibit cytotoxic effects against different cancer cell lines. For instance, modifications to the pyrrolo-pyridine scaffold have been linked to enhanced activity against breast and lung cancer cells.
  • Neuropharmacology : The compound has been explored for its neuroprotective properties, showing potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems is under investigation.

Synthesis of Bioactive Molecules

The unique structure of this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Researchers utilize this compound to create analogs that can interact with specific biological targets, enhancing the efficacy and selectivity of drugs.

Research on Enzyme Inhibition

Recent studies have focused on the compound's role as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. The ability to inhibit these enzymes can lead to the development of novel therapeutic agents.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Anticancer ActivityCytotoxic effects on cancer cellsEffective against breast and lung cancer cells
NeuropharmacologyPotential treatment for neurodegenerative diseasesModulates neurotransmitter systems
Synthesis of Bioactive MoleculesBuilding block for complex moleculesEnhances drug efficacy and selectivity
Enzyme InhibitionInhibits specific kinasesPotential for novel therapeutic agents

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various derivatives of this compound. The results indicated that specific modifications increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by up to 40% compared to standard treatments.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2024) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings demonstrated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.

Case Study 3: Enzyme Inhibition

In a recent publication, researchers investigated the inhibition of a specific kinase by this compound derivatives. The study found that certain analogs exhibited IC50 values lower than existing inhibitors, suggesting a promising avenue for drug development targeting cancer pathways.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Average Mass (g/mol) Substituent Position Key Differences Reference
(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine C8H9N3 147.18 3-position Parent compound []
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine C8H9N3 147.18 3-position Pyridine N shifted to position 2 []
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine C8H9N3 147.18 2-position Methanamine at pyrrole ring []
{3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine C8H8ClN3 181.62 4-position, Cl-subst Chlorine addition increases mass []
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethylamine C9H11N3 161.21 Ethylamine chain Extended alkyl chain []

Key Observations :

  • Regioisomerism : Shifting the pyridine nitrogen (e.g., pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine) alters electronic properties and binding affinity, critical for target selectivity in drug design .
  • Substituent Effects : Chlorination () enhances molecular weight and may influence pharmacokinetics, while ethylamine extensions () improve solubility or receptor interactions.

Biological Activity

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthetic pathways, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

This compound features a pyrrolo-pyridine core structure, which is known for its role in various biochemical processes. The compound is primarily investigated for its potential as an enzyme inhibitor and receptor modulator, making it a valuable candidate in drug discovery.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can inhibit or modulate the activity of enzymes and receptors by binding to their active or allosteric sites. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and differentiation.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects against various enzymes. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival. The compound has demonstrated efficacy in preclinical models of different cancers including glioblastoma and prostate cancer .

Case Studies

  • Cancer Models : In studies involving human tumor xenograft models, this compound showed significant anti-tumor activity against various cancer types including breast and ovarian carcinomas. The compound's mechanism involves inhibition of key signaling pathways that promote tumor growth .
  • Kinase Inhibition : A structure-activity relationship study identified that modifications to the pyrrolo-pyridine scaffold could enhance potency against specific kinases. For example, certain derivatives exhibited nanomolar potencies against haspin kinase, suggesting potential applications in targeting cell cycle regulation .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 (nM)Model Used
PI3K InhibitionClass I PI3K76Human tumor xenograft models
Haspin InhibitionHaspin kinase76U-2 OS cells
CytotoxicityVarious cancer linesVariesIn vitro assays

Table 2: Structure-Activity Relationship of Derivatives

Compound VariantModificationsActivity (EC50)
Original CompoundNone100 nM
Variant A (with methoxy group)Methoxy at position 448 nM
Variant B (trifluoromethyl)Trifluoromethyl at position 510 nM

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Common methods include:

  • Cyclization : Using appropriate precursors to form the pyrrolo-pyridine core.
  • Functionalization : Modifications at the 3-position to enhance biological activity.

Q & A

Q. What are the established synthetic routes for (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, a common route starts with 1H-pyrrolo[3,2-b]pyridine, which undergoes formylation followed by reductive amination using ammonia or primary amines. Reaction conditions (e.g., acidic/basic media) influence intermediate stability and yield. Advanced protocols utilize continuous flow reactors for scalability and purity optimization .

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization employs NMR (¹H and ¹³C), IR spectroscopy, and HRMS. For example:
  • ¹H NMR : Peaks at δ 3.55 ppm (s, 2H) confirm the methyleneamine group, while aromatic protons appear between δ 7.02–8.22 ppm .
  • IR : Absorptions at ~2200 cm⁻¹ (nitrile derivatives) and ~3000 cm⁻¹ (aromatic C-H stretching) are diagnostic .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 176.11 for C₁₀H₁₃N₃ derivatives) .

Q. What are the primary biomedical applications of this compound?

  • Methodological Answer : It serves as a scaffold for drug discovery, particularly in targeting kinases, receptors (e.g., GluN2B), and enzymes. Derivatives exhibit analgesic, antitumor, and antimycobacterial activities. For instance, 6-aryl-substituted analogs show selective inhibition of GluN2B-containing NMDA receptors, with modifications enhancing brain penetration and reducing off-target effects (e.g., CYP450 inhibition) .

Advanced Research Questions

Q. How do substituents at the 6-position of the pyrrolopyridine core affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
  • Electron-withdrawing groups (e.g., -CN, -Br) at position 6 enhance binding affinity to targets like GluN2B by modulating electronic effects.
  • Bulky substituents (e.g., aryl rings) improve selectivity but may reduce solubility. For example, 6-(3,4-dimethoxyphenyl) derivatives exhibit >50-fold selectivity for GluN2B over other NMDA receptor subtypes .
  • Polar groups (e.g., -OH, -NH₂) improve pharmacokinetics but require protection during synthesis to avoid side reactions .

Q. How can contradictory data on compound efficacy across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound stability. Standardized protocols (e.g., ISO guidelines) are critical .
  • Cellular vs. in vivo models : Poor correlation may stem from metabolic differences (e.g., cytochrome P450 activity in liver microsomes). Cross-validation using isotopic labeling (e.g., ¹⁴C-tracers) clarifies bioavailability .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to minimize batch effects .

Q. What strategies optimize brain penetration while minimizing off-target binding?

  • Methodological Answer : Lead optimization involves:
  • LogP adjustments : Aim for 1–3 via introducing polar groups (e.g., -OH) or fluorine atoms to balance blood-brain barrier (BBB) permeability and solubility .
  • hERG channel mitigation : Replace basic amines with neutral heterocycles (e.g., pyridine) to reduce cardiotoxicity risks.
  • CYP450 inhibition reduction : Avoid sterically hindered amines; instead, use methylene spacers or prodrugs (e.g., ester derivatives) .

Q. How are computational tools applied to design novel derivatives?

  • Methodological Answer :
  • Docking studies : Tools like AutoDock Vina predict binding poses to GluN2B (PDB: 5TF) by simulating interactions with residues (e.g., Lys211, Glu236) .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic parameters (e.g., BBB score, CYP2D6 inhibition) early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine
Reactant of Route 2
(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.